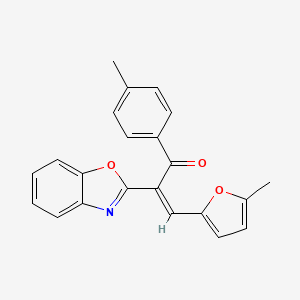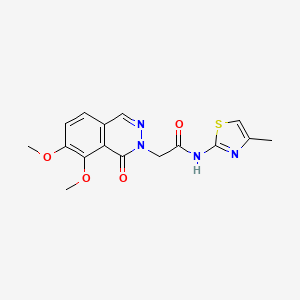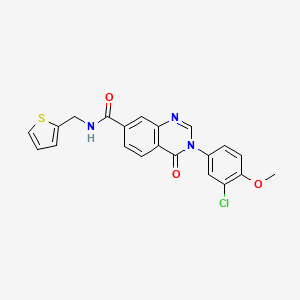
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that features a complex structure with multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of 1,3-benzoxazole with 5-methylfuran-2-carbaldehyde and 4-methylacetophenone under basic conditions to form the desired product. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor in polymer synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Research in this area would involve studying its interactions with biological targets and assessing its efficacy in various biological assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. This includes exploring its mechanism of action, toxicity, and pharmacokinetics to determine its suitability as a drug candidate.
Industry
Industrially, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one may include other benzoxazole derivatives, furan-containing compounds, and chalcone analogs. Examples include:
- 2-(1,3-benzoxazol-2-yl)phenol
- 5-methylfurfural
- 4-methylchalcone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C22H17NO3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H17NO3/c1-14-7-10-16(11-8-14)21(24)18(13-17-12-9-15(2)25-17)22-23-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3/b18-13+ |
Clé InChI |
DPBMDRCZDULOEI-QGOAFFKASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(O2)C)/C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B12168522.png)

![N-(2-(benzo[c][1,2,5]thiadiazol-5-ylamino)-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12168529.png)
![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168536.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168543.png)
![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)

![N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168566.png)

![N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168579.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12168580.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
